![molecular formula C8H5BrN2O B2586519 7-Bromo-1,5-naphthyridin-3-ol CAS No. 2089648-77-9](/img/structure/B2586519.png)
7-Bromo-1,5-naphthyridin-3-ol
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Overview
Description
7-Bromo-1,5-naphthyridin-3-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 3rd position on the naphthyridine ring.
Preparation Methods
The synthesis of 7-Bromo-1,5-naphthyridin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of substituted 3-aminopyridine compounds using the Skraup reaction. This reaction typically employs glycerol and catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
7-Bromo-1,5-naphthyridin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,5-naphthyridin-3-ol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 7-Bromo-1,5-naphthyridin-3-ol exhibits notable antibacterial properties. A study demonstrated its effectiveness against several bacterial strains, including drug-resistant variants. The compound's mechanism of action appears to involve interaction with bacterial enzymes, which disrupts their function and leads to cell death.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 6–7 mM | Effective against drug-resistant strains |
Escherichia coli | 6–7 mM | Comparable to traditional antibiotics |
Klebsiella pneumoniae | 6–7 mM | Enhanced activity due to bromination |
Drug Development
The compound serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique chemical structure allows for modifications that enhance therapeutic efficacy. Studies have explored its role in developing drugs targeting resistant bacterial strains and other pathogens.
Biological Research
Cellular Interaction Studies
Molecular docking studies have shown that this compound interacts favorably with various biological targets, such as DNA gyrase. This interaction suggests potential applications in developing drugs for conditions like bacterial infections and cancer.
Case Study: Molecular Docking Analysis
A molecular docking analysis highlighted the compound's binding affinity to DNA gyrase, indicating a mechanism for its antibacterial effects. The study suggests that the presence of bromine enhances the compound's ability to bind effectively to this target, leading to improved antibacterial activity.
Material Science
Development of Functional Materials
In material science, derivatives of this compound are being explored for their electronic and optical properties. The compound's unique structure allows for the development of advanced materials with potential applications in electronics and photonics.
Summary of Findings
The compound this compound demonstrates significant potential across various applications:
- Medicinal Chemistry: Effective against drug-resistant bacteria and as a building block for new drugs.
- Biological Research: Interacts with key biological targets, suggesting use in drug development.
- Material Science: Offers possibilities for creating advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1,5-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
7-Bromo-1,5-naphthyridin-3-ol can be compared with other similar compounds, such as:
1,5-Naphthyridin-3-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Chloro-1,5-naphthyridin-3-ol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and applications.
7-Bromo-1,6-naphthyridin-3-ol: Has a different arrangement of nitrogen atoms in the ring, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
7-Bromo-1,5-naphthyridin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 7th position and a hydroxyl group at the 3rd position of the naphthyridine ring, which significantly influences its reactivity and potential therapeutic applications.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound possess significant antimicrobial properties. For instance, Mannich bases derived from 7-bromo-1,5-naphthyridine were noted to have reduced toxicity compared to traditional antimalarial drugs like amodiaquine while maintaining efficacy against malaria parasites .
- Anticancer Potential : Research has demonstrated that naphthyridine derivatives can inhibit various cancer cell lines. The specific mechanisms often involve the inhibition of key enzymes or receptors involved in cancer progression .
- Neuroprotective Effects : Some studies suggest that compounds within this class may exert neuroprotective effects through their interaction with neurotransmitter systems .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For example:
- Enzyme Inhibition : The compound may act as a weak competitive inhibitor for certain enzymes, modulating metabolic pathways that are crucial for cell survival and proliferation .
- Receptor Modulation : It has been suggested that this compound can interact with various receptors in the central nervous system, potentially influencing neurochemical signaling pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
1,5-Naphthyridin-3-ol | Lacks bromine; different reactivity | Limited antimicrobial effects |
7-Chloro-1,5-naphthyridin-3-ol | Contains chlorine; altered chemical properties | Varies in potency against cancer |
7-Bromo-1,6-naphthyridin-3-ol | Different nitrogen arrangement; distinct behavior | Potentially different pharmacological profiles |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimalarial Activity : A study published in Phytotherapy Research found that certain derivatives exhibited promising antimalarial activity with lower toxicity compared to existing treatments .
- Cancer Research : In an investigation into the structure–activity relationship (SAR) of naphthyridine derivatives, compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
- Neuropharmacological Studies : Research indicates that naphthyridine derivatives can modulate GABAergic activity in neuronal models, suggesting potential use in treating neurological disorders .
Properties
IUPAC Name |
7-bromo-1,5-naphthyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-7-8(10-3-5)2-6(12)4-11-7/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYAKPHTYBIMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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